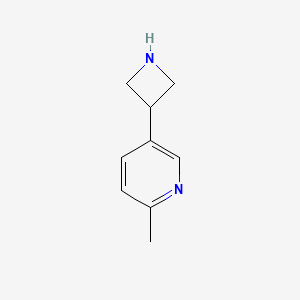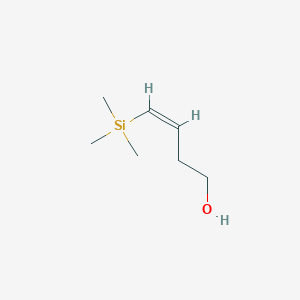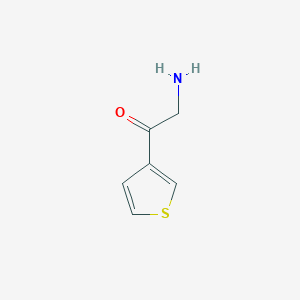
4-Chloro-5-hydroxypyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cloro-5-hidroxipirimidina es un compuesto orgánico aromático heterocíclico que pertenece a la familia de las pirimidinas. Las pirimidinas son heterociclos que contienen nitrógeno y se encuentran ampliamente en la naturaleza, incluyendo en ácidos nucleicos como la citosina, la timina y el uracilo. La presencia de un átomo de cloro en la cuarta posición y un grupo hidroxilo en la quinta posición del anillo de pirimidina le da a la 4-Cloro-5-hidroxipirimidina sus propiedades químicas únicas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de 4-Cloro-5-hidroxipirimidina típicamente involucra la cloración de 5-hidroxipirimidina. Un método común es la reacción de 5-hidroxipirimidina con oxicloruro de fósforo (POCl3) bajo condiciones de reflujo. Esta reacción procede eficientemente y produce el producto clorado deseado .
Métodos de Producción Industrial: En entornos industriales, la producción de 4-Cloro-5-hidroxipirimidina puede ampliarse utilizando reacciones de cloración similares. El proceso implica calentar 5-hidroxipirimidina con una cantidad equimolar de oxicloruro de fósforo en un reactor sellado bajo condiciones sin disolvente. Este método es ecológico y adecuado para la producción a gran escala .
Análisis De Reacciones Químicas
Tipos de Reacciones: La 4-Cloro-5-hidroxipirimidina sufre diversas reacciones químicas, incluyendo:
Reacciones de Sustitución: El átomo de cloro puede ser sustituido por otros nucleófilos, como aminas o tioles, bajo condiciones apropiadas.
Reacciones de Oxidación y Reducción: El grupo hidroxilo puede ser oxidado a un grupo carbonilo o reducido a un átomo de hidrógeno, dependiendo de los reactivos utilizados.
Reactivos y Condiciones Comunes:
Reacciones de Sustitución: Los reactivos comunes incluyen aminas, tioles y otros nucleófilos. Estas reacciones típicamente ocurren bajo condiciones básicas o en presencia de un catalizador.
Reacciones de Oxidación: Agentes oxidantes como el permanganato de potasio o el trióxido de cromo pueden utilizarse para oxidar el grupo hidroxilo.
Reacciones de Reducción: Agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio se utilizan para reacciones de reducción.
Principales Productos Formados:
Productos de Sustitución: Dependiendo del nucleófilo, se pueden formar productos como 4-amino-5-hidroxipirimidina o 4-tio-5-hidroxipirimidina.
Productos de Oxidación: La oxidación del grupo hidroxilo produce 4-cloro-5-pirimidinona.
Productos de Reducción: La reducción del grupo hidroxilo da como resultado 4-cloropirimidina.
Aplicaciones Científicas De Investigación
La 4-Cloro-5-hidroxipirimidina tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de varios compuestos orgánicos, incluidos productos farmacéuticos y agroquímicos.
Biología: El compuesto se estudia por sus potenciales actividades biológicas, como las propiedades antimicrobianas y antivirales.
Medicina: La investigación está en curso para explorar su potencial como agente terapéutico en el tratamiento de diversas enfermedades.
Industria: Se utiliza en la producción de tintes, pigmentos y otros productos químicos industriales
Mecanismo De Acción
El mecanismo de acción de la 4-Cloro-5-hidroxipirimidina involucra su interacción con objetivos moleculares específicos. Los grupos cloro e hidroxilo juegan un papel crucial en su reactividad y afinidad de unión. El compuesto puede inhibir ciertas enzimas o interactuar con ácidos nucleicos, lo que lleva a sus efectos biológicos. Se necesitan estudios detallados para dilucidar las vías exactas y los objetivos moleculares involucrados .
Compuestos Similares:
5-Cloro-2-hidroxipirimidina: Similar en estructura pero con un anillo de piridina en lugar de un anillo de pirimidina.
4-Cloro-5-metilpirimidina: Similar pero con un grupo metilo en lugar de un grupo hidroxilo.
Singularidad: La 4-Cloro-5-hidroxipirimidina es única debido a la presencia de un átomo de cloro y un grupo hidroxilo en el anillo de pirimidina. Esta combinación confiere propiedades químicas y reactividad distintas, lo que la hace valiosa en diversas aplicaciones químicas y biológicas.
Comparación Con Compuestos Similares
5-Chloro-2-hydroxypyridine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
4-Chloro-5-methylpyrimidine: Similar but with a methyl group instead of a hydroxyl group.
Uniqueness: 4-Chloro-5-hydroxypyrimidine is unique due to the presence of both a chlorine atom and a hydroxyl group on the pyrimidine ring. This combination imparts distinct chemical properties and reactivity, making it valuable in various chemical and biological applications.
Propiedades
IUPAC Name |
4-chloropyrimidin-5-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2O/c5-4-3(8)1-6-2-7-4/h1-2,8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUBCWHZWJOLCJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC=N1)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-amino-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B11923763.png)


![Imidazo[1,5-a]pyridin-7-amine](/img/structure/B11923768.png)
![3-Methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11923776.png)




![8-Methylimidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B11923803.png)

![2-Methyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B11923814.png)

